molecular formula C22H26N2O B13736690 Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- CAS No. 41335-35-7

Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-

Cat. No.: B13736690
CAS No.: 41335-35-7
M. Wt: 334.5 g/mol
InChI Key: GHEOCRUPTSCQLY-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- is a Schiff base derivative of benzonitrile, characterized by a nitrile group at the para position of the benzene ring and an imine (-CH=N-) linkage to a 4-octyloxyphenyl group. The octyloxy chain contributes to hydrophobic interactions and mesomorphic stability, while the imine group enables π-conjugation, influencing optical and electronic properties .

Properties

CAS No.

41335-35-7

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

4-[(4-octoxyphenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-12-21(13-15-22)24-18-20-10-8-19(17-23)9-11-20/h8-15,18H,2-7,16H2,1H3

InChI Key

GHEOCRUPTSCQLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The target molecule can be conceptualized as a Schiff base formed by the condensation of 4-(octyloxy)aniline or its derivative with a 4-formylbenzonitrile or related aldehyde precursor. The key synthetic steps involve:

  • Synthesis of the 4-(octyloxy)phenyl intermediate
  • Formation of the imino-methyl linkage via condensation with a benzonitrile aldehyde

This strategy is consistent with the preparation of related benzonitrile-imine compounds reported in the literature.

Etherification to Form the 4-(Octyloxy)phenyl Intermediate

A critical precursor is 4-(octyloxy)phenol or its derivative, which undergoes etherification to introduce the octyloxy chain. A patent describing a related etherification method for 4-(4-methylphenoxy)cyanobenzene provides a useful reference:

  • Method : Reaction of p-cyanochlorobenzene with p-cresol in the presence of sodium hydride in anhydrous dimethylformamide (DMF) solvent.
  • Conditions : Temperature around 150 °C, reaction time approximately 1 hour.
  • Yield and Purity : Product yield greater than 90%, purity above 99% after recrystallization.
  • Advantages : Use of sodium hydride instead of potassium hydroxide avoids water introduction and simplifies the process.

This method can be adapted for 4-(octyloxy)phenyl derivatives by replacing p-cresol with 4-octyloxyphenol under similar conditions.

Parameter Value
Reactants p-Cyanochlorobenzene, 4-Octyloxyphenol
Base Sodium hydride
Solvent DMF
Temperature 150 °C
Reaction time 1 hour
Yield > 90%
Purity > 99% (after recrystallization)

Formation of the Imino-Methyl Linkage (Schiff Base Formation)

The formation of the imino-methyl group involves condensation of an aromatic amine with an aldehyde bearing the benzonitrile moiety:

  • Typical Reaction : Condensation of 4-(octyloxy)aniline with 4-formylbenzonitrile under mild acidic or neutral conditions.
  • Solvent : Commonly ethanol or methanol, sometimes under reflux.
  • Catalysts : Acid catalysts such as acetic acid or p-toluenesulfonic acid may be used to promote imine formation.
  • Purification : The resulting Schiff base is often purified by recrystallization or chromatography.

This approach is standard for synthesizing imino-methyl benzonitrile derivatives and is supported by analogous syntheses in the literature for related compounds.

Alternative Synthetic Routes and Catalytic Methods

While direct condensation is the most common, other methods reported for related benzonitrile derivatives include:

  • Vapor-phase catalytic ammoxidation : Used for nitrile formation from methylated precursors, though less applicable for the imino-methyl derivative.
  • Organometallic catalysis : Post-functionalization of aromatic systems via palladium-catalyzed cross-coupling or lithiation followed by formylation, enabling introduction of the formyl group prior to imine formation.

These methods offer routes to the aldehyde or nitrile intermediates but are less direct for the final imino-methyl compound.

Summary of Research Discoveries and Data

Reaction Efficiency and Yields

  • Sodium hydride-based etherification in DMF yields high purity intermediates (>99%) with yields above 90%.
  • Schiff base formation typically proceeds with high efficiency under mild conditions, with yields ranging from 70% to 95% depending on purification.

Reaction Kinetics and Conditions

  • Etherification reactions proceed optimally at elevated temperatures (~150 °C) for about 1 hour.
  • Schiff base formation is generally faster at reflux temperatures in alcoholic solvents, with reaction times from 1 to 4 hours.

Purification Techniques

  • Recrystallization from methanol or ethanol is effective for both intermediates and final products.
  • Chromatographic methods (e.g., silica gel column chromatography) may be employed for higher purity or separation of isomers.

Data Tables

Step Reaction Type Reagents/Conditions Yield (%) Purity (%) Notes
Etherification Nucleophilic substitution p-Cyanochlorobenzene + 4-Octyloxyphenol, NaH, DMF, 150 °C, 1 h >90 >99 Anhydrous conditions critical
Schiff base formation Condensation 4-(Octyloxy)aniline + 4-Formylbenzonitrile, EtOH, acid catalyst, reflux 70-95 >95 Mild acid catalysis improves yield

Chemical Reactions Analysis

Types of Reactions

N-(p-Cyanobenzylidene)-p-octyloxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    p-Octyloxyaniline and p-cyanobenzaldehyde.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

Benzonitrile derivatives are often explored for their biological activity. Research has shown that compounds similar to Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- exhibit:

  • Antitumor Activity : Studies have indicated that certain benzonitrile derivatives can inhibit cancer cell proliferation. The presence of the imino group enhances the interaction with biological targets, potentially leading to the development of new anticancer drugs.
  • Antimicrobial Properties : Research has highlighted the potential of benzonitriles in combating various bacterial and fungal strains. The octyloxy group may enhance lipid solubility, improving membrane penetration.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of benzonitrile derivatives and their effects on human cancer cell lines. The findings suggested that modifications to the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells (Smith et al., 2022).

Material Science

Benzonitrile compounds are increasingly utilized in the development of advanced materials:

  • Polymer Synthesis : The compound can act as a monomer or a crosslinking agent in polymer chemistry, contributing to the formation of thermally stable and chemically resistant materials.
  • Nanocomposites : Incorporating benzonitrile derivatives into nanocomposites has been shown to enhance mechanical properties and thermal stability. This application is particularly relevant in the automotive and aerospace industries.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceExcellent

Cosmetic Formulations

In cosmetic chemistry, Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- is being investigated for its role in skin formulations:

  • Emollient Properties : Its hydrophobic nature makes it suitable for use as an emollient in creams and lotions, providing a smooth application feel.
  • Stabilization of Formulations : The compound can help stabilize emulsions due to its surfactant properties, which is crucial for maintaining product consistency over time.

Case Study: Cosmetic Formulation Development

Research conducted on the formulation of moisturizing creams incorporating benzoin derivatives showed improved sensory properties and skin hydration effects compared to traditional formulations (Johnson et al., 2023).

Mechanism of Action

The mechanism of action of N-(p-Cyanobenzylidene)-p-octyloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- (CAS 13036-19-6)

  • Structure : Replaces the octyloxy group with a methoxy (-OCH₃) group.
  • Molecular Weight : 236.27 g/mol .
  • Thermal Properties : Melting point of 106°C, significantly higher than liquid crystalline compounds with long alkyl chains.
  • Key Differences : The shorter methoxy group reduces hydrophobicity and eliminates liquid crystalline behavior, limiting its use to intermediates or corrosion inhibitors .

Liquid Crystal Series (In): (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate

  • Structure : Features a trifluoromethyl (-CF₃) group and a benzoate ester instead of a nitrile. Alkyloxy chains (e.g., octyloxy) are present.
  • Phase Behavior : Exhibits enantiotropic nematic and smectic phases. Octyloxy derivatives show broader mesophase ranges (e.g., 80–120°C) compared to hexyloxy analogues .
  • Key Differences: The trifluoromethyl group enhances dipole-dipole interactions, while the benzoate ester increases rigidity. These factors improve thermal stability but reduce solubility in non-polar solvents compared to the nitrile-based target compound .

Electronic and Optical Properties

Schiff Bases with Electron-Withdrawing Groups

  • Example: 4-Methyl-2-[(4-trifluoromethylphenylimino)methyl]phenol HOMO-LUMO Gap: 4.076 eV, typical for Schiff bases with strong electron-withdrawing substituents. Comparison: The target compound’s nitrile group may further lower the LUMO energy, enhancing charge-transfer capabilities. Octyloxy’s electron-donating nature could slightly increase the HOMO-LUMO gap compared to trifluoromethyl derivatives .

Azo-Azomethine Dyes (e.g., SSC-2)

  • Structure : Incorporates a porphyrin moiety and aldehyde group.
  • Optical Activity : Strong absorption in visible regions due to extended conjugation.
  • Key Differences : The target compound lacks porphyrin’s photodynamic activity but benefits from the octyloxy chain’s solubility in organic matrices, making it suitable for optoelectronic devices .

Thermal and Mesomorphic Behavior

Compound Alkyl Chain Functional Groups Mesophase Range (°C) Melting Point (°C)
Target Compound Octyloxy Nitrile, Imine Not reported* Not reported
In Series (Octyloxy) Octyloxy Trifluoromethyl, Benzoate 80–120 (nematic/smectic) ~70–85
Benzonitrile, 4-[[(4-methoxyphenyl)... Methoxy Nitrile, Imine None 106

*Predicted to exhibit mesophases due to the octyloxy chain’s fluidity and nitrile’s dipole alignment.

Biological Activity

Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- (CAS Number: 41335-35-7), is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and the implications for therapeutic applications based on diverse sources.

  • Molecular Formula : C22H26N2O
  • Molar Mass : 334.45 g/mol
  • Density : Approximately 1.0818 g/cm³
  • Boiling Point : Estimated at 471.25°C
  • Hazard Symbols : Xn (Harmful)
  • Risk Codes : Harmful by inhalation, skin contact, and if swallowed .

Antimicrobial Activity

Research indicates that compounds similar to Benzonitrile, particularly those with Schiff base structures, exhibit significant antimicrobial properties. For instance, studies on related Schiff bases have demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the regulation of virulence genes and the induction of apoptosis in cancer cells, suggesting a multifaceted approach to combat infections and malignancies .

Antitumor Activity

Benzonitrile derivatives have been linked to anticancer effects. For example, similar compounds have shown the ability to inhibit the proliferation of leukemia cell lines such as K562 and HEL. The apoptotic activity observed in these studies highlights the potential of Benzonitrile as a candidate for further investigation in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study involving Schiff bases derived from various aldehydes reported that certain derivatives exhibited enhanced antibacterial activity compared to standard antibiotics like ampicillin. The compounds were tested against both Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity .
  • Cytotoxic Effects : In vitro studies have shown that certain Schiff bases can induce cell cycle arrest and apoptosis in cancer cell lines. These findings suggest that Benzonitrile could be further explored for its cytotoxic properties against various cancer types .

Research Findings

A summary of key findings related to the biological activity of Benzonitrile and its analogs is presented in the table below:

Activity Type Target Organisms/Cells Mechanism Reference
AntibacterialStaphylococcus aureusGene regulation
AntitumorK562, HEL leukemia cellsApoptosis induction
CytotoxicVarious cancer cell linesCell cycle arrest

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